(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
Overview
Description
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with aminoacetyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Aminoacetylation: The aminoacetyl group is introduced through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via dehydration of an amide precursor using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoacetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxo derivatives of the aminoacetyl group.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its structural analogs may serve as probes for biochemical pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may enhance the efficacy and stability of these products.
Mechanism of Action
The mechanism of action of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The difluoromethyl group may enhance binding affinity and specificity, while the aminoacetyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile hydrochloride
- (S)-1-(2-aminoacetyl)-4,4-dichloropyrrolidine-2-carbonitrile hydrochloride
- (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride
Uniqueness
Compared to similar compounds, (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group is known to enhance metabolic stability and improve pharmacokinetic properties, making this compound particularly valuable in drug development.
Biological Activity
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride, also known by its CAS number 1448440-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H10ClF2N3O
- Molecular Weight : 225.62 g/mol
- IUPAC Name : 4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride
- Purity : 98% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in metabolic pathways, particularly those related to glucose metabolism and insulin signaling.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as:
- Dipeptidyl Peptidase IV (DPP-IV) : Involved in the regulation of insulin secretion.
- Tyrosine Phosphatase 1B (TP1B) : Plays a role in insulin signaling pathways.
Inhibition of these enzymes can lead to improved glucose homeostasis, making it a candidate for antidiabetic therapies .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Study Type | Objective | Findings |
---|---|---|
Enzyme Inhibition | Assess DPP-IV and TP1B inhibition | Significant inhibition observed at micromolar concentrations. |
Glucose Uptake | Measure glucose uptake in cell lines | Enhanced glucose uptake in muscle cells. |
Apoptosis Assays | Evaluate effects on cell viability | Induction of apoptosis in cancer cell lines at higher concentrations. |
These findings suggest that the compound may have therapeutic implications for managing diabetes and potentially for cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Diabetes Management :
- Cancer Research :
Safety and Toxicology
While promising results have been observed regarding the efficacy of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further comprehensive toxicological evaluations are necessary to confirm these findings .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O.ClH/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;/h5H,1,3-4,11H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDQWSJHMMMGQ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448440-51-4 | |
Record name | 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.